molecular formula C19H23NO2 B1295451 p-Hexyloxybenzylidene p-aminophenol CAS No. 50262-77-6

p-Hexyloxybenzylidene p-aminophenol

Cat. No. B1295451
CAS RN: 50262-77-6
M. Wt: 297.4 g/mol
InChI Key: JRNVBZKAQTXOMH-UHFFFAOYSA-N
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Description

The compound of interest, p-Hexyloxybenzylidene p-aminophenol, is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis and characterization of different benzylidene amino phenol derivatives and their metal complexes are discussed, as well as the synthesis of photoreactive amino acid analogs and their applications in studying peptide-protein interactions .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the use of protective groups. For example, the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol is achieved by the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium . Similarly, the synthesis of p-(4-hydroxybenzoyl)phenylalanine involves a synthetic route that includes the reaction of 4-(chloromethyl)benzoic anhydride with phenol . These methods could potentially be adapted for the synthesis of p-Hexyloxybenzylidene p-aminophenol.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various spectroscopic methods. For instance, the structure of the synthesized ligand and its metal complexes are characterized by UV-Vis analysis, which indicates ligand coordination to metal ions via OH groups and the azomethine nitrogen atom . Similarly, the structure of a novel photoreactive amino acid is elucidated, which is incorporated into peptides for studying interactions with receptors .

Chemical Reactions Analysis

The chemical reactions involving related compounds include oxidative polycondensation reactions, as seen in the synthesis of poly[4-(4-hydroxybenzylidene amino) phenol], which is carried out with different oxidants in an aqueous alkaline medium . The reactivity of these compounds with various reagents and under different conditions can provide insights into the reactivity of p-Hexyloxybenzylidene p-aminophenol.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by several techniques. For example, the thermal stability of poly[4-(4-hydroxybenzylidene amino) phenol] is analyzed using TG-DTA, and its molecular weight is determined by size exclusion chromatography . The electronic and photophysical properties of substitute-((2-phenoxybenzylidene)amino)phenol derivatives are studied through solvatochromism, electric dipole moments, and DFT calculations . These analyses can be used as a reference for understanding the properties of p-Hexyloxybenzylidene p-aminophenol.

Scientific Research Applications

Catalysis and Synthesis

p-Aminophenol, a related compound to p-Hexyloxybenzylidene p-aminophenol, is an essential intermediate in the synthesis of various chemicals. It plays a significant role in the production of medicine, pesticide, and dyestuff. The catalytic hydrogenation of nitrobenzene to p-aminophenol is particularly noteworthy for its low production cost, high yield, and environmental friendliness, making it a green synthesis route (Yang Xiao-rui, 2013).

Coordination Chemistry and Functionalization

Aminophenols, including those structurally related to p-Hexyloxybenzylidene p-aminophenol, are significant in coordination chemistry, particularly for first-row transition metals. They offer potential for bioactivation and responsive systems. The synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines, related to aminophenols, indicates the challenge and potential in creating structurally demanding and functionally diverse models (Monika Olesiejuk et al., 2018).

Bacterial Oxidation and Metabolic Processes

Research on p-aminobenzoic acid, closely related to p-Hexyloxybenzylidene p-aminophenol, has shown its significant role in bacterial growth and metabolism. It is transformed into p-aminophenol by certain bacterial strains, highlighting its importance in microbial biochemical pathways (N. N. Durham, 1956).

Analytical Chemistry Applications

In analytical chemistry, methods have been developed for the quantitative analysis of small amounts of p-aminophenol. Techniques like spectrophotometry and thin-layer chromatography (TLC) are used to determine p-aminophenol, underlining the relevance of its derivatives in analytical methods (E. Kalatzis & I. Zarbi, 1976).

properties

IUPAC Name

4-[(4-hexoxyphenyl)methylideneamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-3-4-5-14-22-19-12-6-16(7-13-19)15-20-17-8-10-18(21)11-9-17/h6-13,15,21H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNVBZKAQTXOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Hexyloxybenzylidene p-aminophenol

CAS RN

50262-77-6
Record name p-Hexyloxybenzylidene p-aminophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KP Shadangi, K Mohanty - Fuel, 2014 - Elsevier
Conventional pyrolysis of Niger seed was investigated in a semi batch reactor with and without the presence of catalyst. Thermal pyrolysis yielded maximum 34.5% of oil (by weight …
Number of citations: 69 www.sciencedirect.com

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